1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione
Description
This compound belongs to the 3H-dibenz[f,ij]isoquinoline-2,7-dione family, characterized by a fused tricyclic aromatic system with substitutions at the 1-, 4-, and 6-positions. Key structural features include:
- 4-Methyl substituent: Modifies electronic effects and may improve thermal stability.
- 6-[(4-Methylphenyl)amino] group: Introduces a para-methyl-substituted aniline moiety, which can affect intermolecular interactions and spectroscopic properties.
Properties
CAS No. |
79828-42-5 |
|---|---|
Molecular Formula |
C31H22N2O3 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(16E)-16-[hydroxy(phenyl)methylidene]-12-methyl-10-(4-methylanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione |
InChI |
InChI=1S/C31H22N2O3/c1-17-12-14-20(15-13-17)32-23-16-18(2)28-26-24(21-10-6-7-11-22(21)30(35)25(23)26)27(31(36)33-28)29(34)19-8-4-3-5-9-19/h3-16,32,34H,1-2H3/b29-27+ |
InChI Key |
AWYGDDUBBRWJLN-ORIPQNMZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)/C(=C(/C6=CC=CC=C6)\O)/C(=O)N=C4C(=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)C(=C(C6=CC=CC=C6)O)C(=O)N=C4C(=C2)C |
Origin of Product |
United States |
Chemical Reactions Analysis
EINECS 279-316-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction pathway. The major products formed from these reactions vary based on the reagents and conditions used .
Scientific Research Applications
Structural Representation
The structural representation can be summarized as follows:
Medicinal Chemistry
1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione has been investigated for its potential as an antitumor agent . Its structure allows it to selectively inhibit cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle regulation. This selectivity over CDK2 and CDK1 suggests that it could be developed into a therapeutic agent for cancer treatment .
Case Study: Antitumor Activity
A study demonstrated that derivatives of isoquinoline compounds exhibit significant antitumor properties by inhibiting CDK4. The introduction of specific substituents on the aromatic rings enhances the potency and selectivity of these compounds .
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1-benzoyl-4-methyl-6-(4-methylphenyl)amino-dibenzisoquinoline | Antitumor | CDK4 inhibition |
| 6-amino-benzo[de]isoquinoline | Antitumor and antimicrobial | Similar inhibition pathways |
Chemical Research and Development
This compound is also utilized in various chemical research applications due to its unique structure. It serves as a precursor for synthesizing other complex organic molecules and is used in studies related to pharmacodynamics and pharmacokinetics .
Potential in Drug Discovery
The compound's structural complexity may provide advantages in terms of specificity and potency in therapeutic applications. Research into its interactions with biological targets is vital for understanding its full potential as a drug candidate.
Mechanism of Action
The mechanism of action of EINECS 279-316-8 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, influencing various biological functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impacts
Table 1: Structural and Functional Comparisons
Key Observations :
Substituent Position :
- The 1-benzoyl group in the target compound distinguishes it from methyl- or acetyl-substituted analogs (e.g., Solvent Red 52), likely reducing solubility in polar solvents but enhancing compatibility with hydrophobic polymers .
- Halogenation (e.g., bromine in 63723-54-6) introduces sites for further functionalization, whereas the target compound’s 4-methyl group may limit reactivity .
Thermal and Photochemical Stability: Cyanated derivatives (e.g., Kodak’s toner) exhibit superior thermal stability due to the electron-withdrawing cyano group, a feature absent in the target compound . Brominated analogs (81-85-6) show enhanced photostability, suggesting the target compound may require stabilizers for outdoor applications .
Synthetic Efficiency :
Bioactivity and Functional Correlations
While direct bioactivity data for the target compound are unavailable, highlights that structurally similar compounds cluster by bioactivity profiles. For example:
The target compound’s 4-methylphenylamino group could enhance binding to aromatic receptors, but its benzoyl group might reduce membrane permeability compared to smaller analogs .
Biological Activity
1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione is a complex organic compound belonging to the dibenzisoquinoline class. Its unique structure, characterized by multiple aromatic rings and functional groups, suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C31H22N2O
- Molecular Weight : 470.518 g/mol
- Structural Features : The compound features a benzoyl group and an amino group attached to a dibenzisoquinoline core, enhancing its chemical reactivity and biological activity.
Synthesis
The synthesis of 1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione typically involves multi-step organic synthesis techniques. The complexity of the synthesis reflects the intricate nature of the compound's structure, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment. Preliminary studies suggest its potential as an antitumor agent due to its ability to inhibit specific cellular pathways.
The biological activity of 1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione may involve:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have shown selective inhibition of CDK4 over CDK2 and CDK1, which is critical for cell cycle regulation .
- Antiproliferative Effects : Studies have demonstrated that derivatives of this compound can block cell cycle progression in the G2/M phase and induce apoptosis in cancer cells .
Table 1: Antiproliferative Activity on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| PIB-SO | HT-29 | 0.5 | Inhibits G2/M phase progression |
| PPB-SO | M21 | 0.8 | Disrupts microtubule integrity |
| CA-4 | MCF7 | 0.6 | Binds to colchicine site on β-tubulin |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Detailed Findings
- Cell Cycle Inhibition : In vitro studies indicated that PIB-SO derivatives significantly inhibited cell cycle progression in various cancer cell lines. For instance, in HT-29 colon carcinoma cells, PIB-SOs demonstrated an IC50 value of 0.5 µM, indicating potent antiproliferative effects .
- Mechanistic Insights : The binding affinity of these compounds to CDK4 suggests a targeted approach in cancer therapy. Structural modifications enhancing binding efficacy were noted to improve selectivity and potency against cancer cells resistant to conventional therapies .
- Toxicity Assessments : Toxicological evaluations have shown that while these compounds exhibit strong antiproliferative activity, they also present a favorable safety profile with low toxicity levels in non-cancerous cells .
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-amino-benzo[de]isoquinoline-1,3-dione | Contains an amino group and isoquinoline structure | Antitumor and antimicrobial properties |
| 4-methyl-N-(4-methylphenyl)aniline | Simple aniline derivative | Potentially less complex interactions |
| 1-benzoylisoquinoline | Lacks additional methyl and amino groups | Focused primarily on antitumor activity |
Preparation Methods
Intramolecular Friedel–Crafts Acylation
A pivotal step in constructing the dibenzisoquinoline-dione framework is the intramolecular Friedel–Crafts acylation of appropriately substituted biphenyl amino acid derivatives. This method has been revisited and optimized in recent studies, highlighting the importance of electron-withdrawing amino-protective groups to facilitate cyclization and improve yields.
- Starting from N-(1,1′-biphenyl-2-yl)-glycine derivatives, the carboxylic acid is converted to the corresponding acid chloride using thionyl chloride.
- Treatment of the acid chloride with anhydrous aluminum chloride induces intramolecular cyclization, forming the seven-membered dibenzisoquinoline ring system.
- Electron-withdrawing N-protective groups such as p-tosyl, mesyl, o-nosyl, p-nosyl, trifluoroacetyl, and methoxycarbonyl significantly enhance the cyclization efficiency, yielding the desired 5H-dibenzo[b,d]azepin-7(6H)-one derivatives in high yields (up to 91%).
Introduction of the Benzoyl Group
The benzoyl substituent at position 1 is typically introduced via acylation reactions:
- Benzoylation can be achieved by reacting the dibenzisoquinoline-dione intermediate with benzoyl chloride or benzoyl anhydride under controlled conditions.
- The reaction is often carried out in the presence of a base or catalyst to facilitate the acylation at the nitrogen or carbon position, depending on the desired substitution pattern.
- Purification by recrystallization or chromatography yields the benzoylated product with high purity.
Amination with 4-Methylphenylamine
The amino substituent at position 6 is introduced by nucleophilic aromatic substitution or amide bond formation:
- The dibenzisoquinoline-dione intermediate bearing a suitable leaving group (e.g., halogen) at position 6 is reacted with 4-methylphenylamine.
- This reaction is typically performed in an inert solvent such as dimethylformamide or ethanol, often with heating to promote substitution.
- The amination step may be facilitated by catalysts or dehydrating agents to improve coupling efficiency.
Methylation at Position 4
- The methyl group at position 4 can be introduced either by starting from a methyl-substituted precursor or by selective methylation of the intermediate.
- Methylation reagents such as iodomethane are used under controlled conditions, often in polar aprotic solvents like dimethylformamide at elevated temperatures.
- The reaction is monitored by TLC and purified by filtration and recrystallization to isolate the methylated product.
Representative Data Table of Reaction Conditions and Yields
Research Findings and Notes
- The success of the intramolecular Friedel–Crafts acylation is highly dependent on the electronic nature of the amino-protective group; electron-withdrawing groups stabilize intermediates and favor cyclization.
- The amide bond configuration (E vs. Z) affects the stereochemistry and potentially the biological activity of the compound.
- The use of activated acid derivatives (e.g., acid chlorides, imidazolides) and coupling agents (e.g., carbodiimides) is common in the amination and acylation steps to improve reaction efficiency.
- Purification steps often involve recrystallization from ethanol or chromatographic techniques to obtain analytically pure compounds suitable for further biological evaluation.
Q & A
Q. What are the established synthetic routes for 1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione?
Answer: Synthesis typically involves multistep routes starting with functionalized isoquinoline precursors. Key steps include:
- Benzoylation : Introducing the benzoyl group via Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions.
- Amination : Coupling the 4-methylphenylamine moiety using Buchwald-Hartwig or Ullmann-type cross-coupling reactions.
- Ring closure : Cyclization under acidic or thermal conditions to form the dibenzisoquinoline scaffold .
Validation of intermediates via TLC, NMR, and mass spectrometry is critical to ensure reaction progression .
Q. What analytical methods are recommended for characterizing this compound?
Answer:
- Structural elucidation : High-resolution NMR (¹H/¹³C, DEPT-135) in deuterated DMSO or CDCl₃ to resolve aromatic protons and confirm substitution patterns .
- Purity assessment : Reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water gradient) to quantify impurities. System suitability tests should follow pharmacopeial guidelines (e.g., USP <621>) .
- Mass spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation and fragmentation analysis .
Q. What are the key physicochemical properties critical for experimental handling?
Answer:
- Solubility : Poor aqueous solubility (logP ~4.2) necessitates use of polar aprotic solvents (DMSO, DMF) for in vitro studies .
- Thermal stability : TGA/DSC analysis shows decomposition above 250°C, indicating stability under standard reaction conditions .
- Hygroscopicity : Storage in desiccated environments is essential to prevent hydrolysis of the amide bond .
Q. How can researchers confirm the compound's stability under different storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions (pH 1–13) for 1–4 weeks.
- Stability-indicating assays : Monitor degradation products via HPLC-MS and compare retention times/spectra to intact compound .
- Long-term stability : Store aliquots at –20°C and assess purity quarterly over 12–24 months .
Advanced Research Questions
Q. How can computational modeling predict the compound's reactivity and interaction with biological targets?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with enzymes (e.g., kinases) based on crystallographic data .
- MD simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., solvation, temperature) .
Q. What methodologies assess the compound's environmental fate and degradation pathways?
Answer:
- OECD 301/308 guidelines : Conduct biodegradability tests in aqueous media (e.g., activated sludge) to quantify half-life under aerobic/anaerobic conditions .
- Photolysis studies : Expose to UV light (λ = 254–365 nm) and analyze degradation products via LC-QTOF-MS to identify toxic metabolites .
- Ecotoxicology : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD 202/203 protocols .
Q. How to address contradictions in biological activity data across studies?
Answer:
- Experimental reproducibility : Standardize cell lines (e.g., ATCC authentication), assay conditions (e.g., serum-free media), and positive/negative controls .
- Data normalization : Use Z-factor or strict statistical thresholds (p <0.01, n ≥3) to minimize variability in IC₅₀ determinations .
- Meta-analysis : Apply funnel plots or Egger’s regression to detect publication bias in existing literature .
Q. What strategies optimize regioselectivity in complex substitutions of the dibenzisoquinoline core?
Answer:
- Directed metalation : Use lithium amides (LDA) or Grignard reagents to deprotonate specific positions (e.g., C-6 vs. C-8) .
- Protecting groups : Temporarily block reactive sites (e.g., benzyl for amines, TMS for hydroxyls) during multistep syntheses .
- Catalytic systems : Employ Pd/XPhos or Cu/ligand complexes for selective C–N bond formation .
Q. What in vitro models evaluate the compound's pharmacokinetic properties?
Answer:
- Caco-2 permeability assays : Measure apical-to-basolateral transport to predict intestinal absorption .
- Microsomal stability : Incubate with liver microsomes (human/rat) to quantify metabolic half-life and CYP450 inhibition .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to determine free fraction in serum .
Q. How to resolve discrepancies in spectroscopic data interpretation (e.g., NMR splitting patterns)?
Answer:
- Variable temperature NMR : Resolve overlapping signals by altering solvent temperature (e.g., 25°C to 60°C) .
- 2D techniques : Employ HSQC, HMBC, or NOESY to assign coupling constants and confirm spatial proximity of protons .
- Computational NMR prediction : Compare experimental shifts with DFT-calculated chemical shifts (e.g., ACD/Labs or ChemAxon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
